molecular formula C10H14F2N2O3 B2569373 Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate CAS No. 1975118-76-3

Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate

Cat. No. B2569373
CAS RN: 1975118-76-3
M. Wt: 248.23
InChI Key: KKHXFXZVLHYXMI-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate, also known as DFEPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a pharmacological tool. DFEPM is a pyrazole-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate acts as a positive allosteric modulator of the GABA receptor, which is a key neurotransmitter receptor in the brain. By binding to the receptor and enhancing its activity, this compound can increase the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative properties. It has also been shown to have potential applications in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate in lab experiments is its high potency and selectivity for the GABA receptor. However, one limitation is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there may be potential applications for this compound in the development of new drugs targeting the GABA receptor.

Synthesis Methods

Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 1-methyl-3-nitropyrazole with ethyl 2,2-difluoroacetoacetate in the presence of sodium hydride. The resulting product is then treated with hydrazine hydrate to yield this compound. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

Ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate has been used in a variety of scientific research applications, including as a tool for studying the role of the GABA receptor in the brain. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O3/c1-3-17-10(15)7-4-14(2)13-8(7)5-16-6-9(11)12/h4,9H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHXFXZVLHYXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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